Dazoxiben Preserves Prostacyclin (PGI2) Production, Unlike Aspirin: A Quantitative Comparison in Human Patients with Coronary Artery Disease
Dazoxiben selectively reduces TXA2 formation without suppressing prostacyclin (PGI2) production, a key differentiator from acetylsalicylic acid (ASA). In a clinical study with 25 coronary artery disease patients, dazoxiben (200 mg) significantly reduced the ischemic response quantified by coronary sinus lactate levels and ST depression (p < 0.02), whereas ASA (250 mg) produced no significant improvement [1]. Both drugs reduced thromboxane B2 (TxB2) levels to a similar extent, confirming that the observed differential benefit stemmed from dazoxiben's preserved PGI2 production rather than superior TXA2 inhibition [1].
| Evidence Dimension | Ischemic response reduction (myocardial ischemia clinical outcome) |
|---|---|
| Target Compound Data | Significant reduction in ischemic response (p < 0.02) after 200 mg dazoxiben |
| Comparator Or Baseline | Acetylsalicylic acid (ASA, aspirin) 250 mg: no significant reduction |
| Quantified Difference | Qualitative difference in clinical outcome significance (p < 0.02 vs. not significant) |
| Conditions | Human patients with coronary artery disease; atrial pacing stress tests; TxB2 levels reduced to similar extent by both drugs |
Why This Matters
For researchers investigating the role of preserved PGI2 in cardioprotection or designing protocols where dual COX inhibition would confound results, dazoxiben provides a cleaner pharmacological tool than aspirin.
- [1] Thaulow E et al. Effects of a selective thromboxane synthetase inhibitor, dazoxiben, and of acetylsalicylic acid on myocardial ischemia in patients with coronary artery disease. Am J Cardiol. 1984;53(9):1255-1258. View Source
